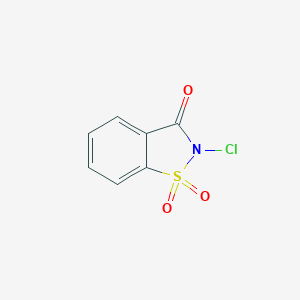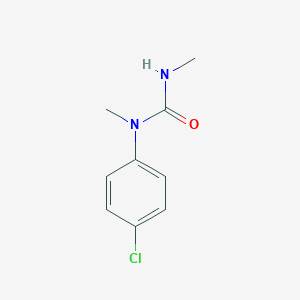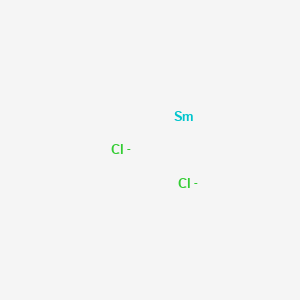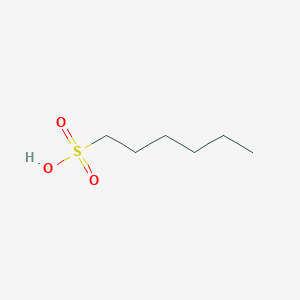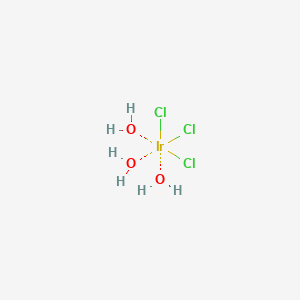
Tricloruro de iridio trihidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium(III) chloride trihydrate, also known as iridium (III) chloride trihydrate, is an inorganic compound with the formula IrCl₃·3H₂O. This compound is a dark green solid that is highly hygroscopic and soluble in water. It is commonly used as a starting material for various iridium-based compounds and catalysts .
Aplicaciones Científicas De Investigación
Iridium(III) chloride trihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various iridium complexes and catalysts.
Biology: Employed in the preparation of iridium-based probes for sensing and imaging applications.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the manufacture of electrodes, electroplating, and as a catalyst in various chemical reactions
Mecanismo De Acción
Target of Action
Iridium trichloride trihydrate is primarily used as a catalyst and a reagent in organic synthesis . It is also used as a source of iridium during the preparation of iridium nanocatalysts .
Mode of Action
It is known to be used in the preparation of cyclometalated iridium coumarin complexes . These complexes can be used as probes for sensing optical oxygen .
Biochemical Pathways
It is known to be involved in the synthesis of iridium nanocatalysts .
Result of Action
The result of the action of iridium trichloride trihydrate is the formation of iridium nanocatalysts or cyclometalated iridium coumarin complexes . These complexes can be used as probes for sensing optical oxygen .
Action Environment
The action of iridium trichloride trihydrate can be influenced by environmental factors. For instance, the trihydrate decomposes to the anhydrous form at 200 °C, which then oxidizes in air at 763 °C to iridium(IV) oxide, which then decomposes to iridium metal at 1070 °C . Under hydrogen, it is directly reduced at 190 °c to iridium metal .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iridium(III) chloride trihydrate can be synthesized by heating hydrated iridium (III) oxide with hydrochloric acid. The reaction typically involves the following steps:
- Hydrated iridium (III) oxide is mixed with hydrochloric acid.
- The mixture is heated to facilitate the reaction.
- The resulting product is iridium trichloride trihydrate .
Industrial Production Methods: In industrial settings, iridium trichloride trihydrate is produced by dissolving iridium metal in aqua regia (a mixture of nitric acid and hydrochloric acid) to form iridium tetrachloride. This is then reduced to iridium trichloride, which is subsequently hydrated to form the trihydrate .
Análisis De Reacciones Químicas
Types of Reactions: Iridium(III) chloride trihydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form iridium (IV) oxide.
Reduction: It can be reduced to iridium metal using hydrogen gas.
Substitution: It reacts with ammonia to form ammine complexes.
Common Reagents and Conditions:
Oxidation: Heating in the presence of oxygen.
Reduction: Heating with hydrogen gas at elevated temperatures.
Substitution: Reacting with ammonia or ammonium hydroxide at elevated temperatures.
Major Products Formed:
Oxidation: Iridium (IV) oxide.
Reduction: Iridium metal.
Substitution: Pentaamminechloroiridium (III) chloride and other ammine complexes.
Comparación Con Compuestos Similares
Iridium(III) chloride trihydrate can be compared with other similar compounds, such as:
Rhodium (III) chloride: Similar in structure and reactivity but differs in its catalytic properties.
Platinum (II) chloride: Shares some chemical properties but has different applications, particularly in anticancer treatments.
Iridium (IV) oxide: An oxidation product of iridium trichloride trihydrate with distinct properties and uses.
Uniqueness: Iridium(III) chloride trihydrate is unique due to its high stability, ability to form a wide range of coordination complexes, and its applications in various fields, from industrial catalysis to biomedical research .
Propiedades
IUPAC Name |
trichloroiridium;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXVUXPFZKMNF-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.Cl[Ir](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6IrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13569-57-8 |
Source


|
| Record name | Iridium(III) chloride trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
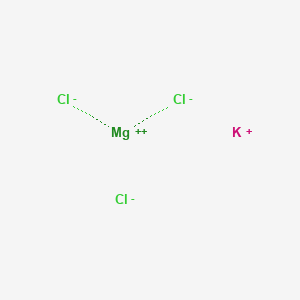


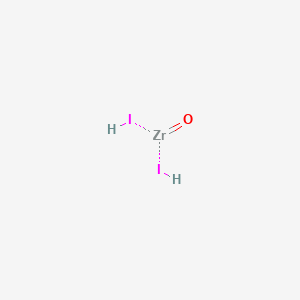
![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)
